molecular formula C7H8FNO B14037732 1-(4-Fluoropyridin-3-YL)ethan-1-OL

1-(4-Fluoropyridin-3-YL)ethan-1-OL

Cat. No.: B14037732
M. Wt: 141.14 g/mol
InChI Key: NNWBQNYCARBBSV-UHFFFAOYSA-N
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Description

1-(4-Fluoropyridin-3-YL)ethan-1-OL is an organic compound with the molecular formula C7H8FNO It is a fluorinated derivative of pyridine, which is a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluoropyridin-3-YL)ethan-1-OL can be synthesized through several methods. One common approach involves the reaction of 4-fluoropyridine with ethyl magnesium bromide, followed by hydrolysis to yield the desired product . Another method includes the reduction of 1-(4-fluoropyridin-3-yl)ethanone using sodium borohydride in methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoropyridin-3-YL)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride for chlorination or phosphorus tribromide for bromination.

Major Products Formed

    Oxidation: 1-(4-Fluoropyridin-3-yl)ethanone.

    Reduction: 1-(4-Fluoropyridin-3-yl)ethanamine.

    Substitution: Various halogenated or aminated derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluoropyridin-3-YL)ethan-1-OL is unique due to the presence of the fluorine atom at the 4-position of the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. This fluorination can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

1-(4-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H8FNO/c1-5(10)6-4-9-3-2-7(6)8/h2-5,10H,1H3

InChI Key

NNWBQNYCARBBSV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CN=C1)F)O

Origin of Product

United States

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